molecular formula C26H18F3N5O4S2 B2730179 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-93-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2730179
CAS RN: 896677-93-3
M. Wt: 585.58
InChI Key: DVMGXLJPDBNWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H18F3N5O4S2 and its molecular weight is 585.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds with similar structures have been synthesized and evaluated for their antimicrobial activities. The process involves the ultrasound-assisted synthesis, leading to significant reductions in reaction times and higher yields. These compounds have shown promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains, with minimum inhibition concentrations (MIC) ranging from 4-16 μg/mL (Rezki, 2016).

Anti-Inflammatory and Anticancer Activities

Novel derivatives have been synthesized and investigated for their in vitro and in vivo anti-inflammatory activities, as well as for p38α MAP kinase inhibition. Certain compounds have shown significant anti-inflammatory activity and improved gastrointestinal safety profiles. Furthermore, these compounds have exhibited anticancer activities in vitro, with some showing considerable potency against various human tumor cell lines (Tariq et al., 2018).

Anticonvulsant Evaluation

Research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has demonstrated significant anticonvulsant activities. The most active compound in this study showed efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, highlighting its potential as an effective anticonvulsant agent (Nath et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N5O4S2/c27-26(28,29)15-4-3-5-17(10-15)34-22(12-33-18-6-1-2-7-21(18)40-25(33)36)31-32-24(34)39-13-23(35)30-16-8-9-19-20(11-16)38-14-37-19/h1-11H,12-14H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGXLJPDBNWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CN5C6=CC=CC=C6SC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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